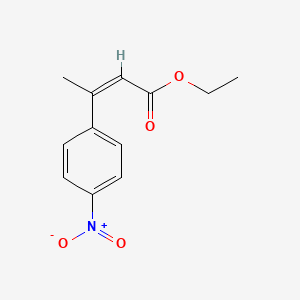

3-(4-Nitrophenyl)crotonic acid ethyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

ethyl (Z)-3-(4-nitrophenyl)but-2-enoate |

InChI |

InChI=1S/C12H13NO4/c1-3-17-12(14)8-9(2)10-4-6-11(7-5-10)13(15)16/h4-8H,3H2,1-2H3/b9-8- |

InChI Key |

GXKAVJLXZLKIAJ-HJWRWDBZSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\C1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)C=C(C)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

E/Z Isomerism and Stereoselective Synthetic Pathways

The synthesis of 3-(4-nitrophenyl)crotonic acid ethyl ester involves the formation of a carbon-carbon double bond, which introduces the possibility of E/Z isomerism. The spatial arrangement of the substituents around this double bond gives rise to two distinct geometric isomers, the (E)- and (Z)-isomers. The selective synthesis of one isomer over the other is a critical aspect of modern organic chemistry, and several methodologies can be employed to control the stereochemical outcome. The choice of synthetic route and reaction conditions plays a pivotal role in determining the ratio of these isomers in the final product.

Two of the most prominent methods for the synthesis of α,β-unsaturated esters like this compound are the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation. Both of these reactions can be tailored to favor the formation of either the (E)- or (Z)-isomer.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes. wikipedia.org It involves the reaction of an aldehyde or ketone with a phosphonate (B1237965) carbanion. The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate reagent, the base used, the solvent, and the reaction temperature.

Generally, the HWE reaction with stabilized phosphonates, such as those bearing an ester group, predominantly yields the (E)-isomer. wikipedia.org This selectivity is attributed to the thermodynamic stability of the anti-periplanar transition state, which leads to the (E)-alkene. researchgate.net For the synthesis of this compound, this would involve the reaction of 4-nitrobenzaldehyde (B150856) with a phosphonate reagent like ethyl 2-(triethylphosphono)propionate.

Conversely, modifications to the standard HWE reaction have been developed to favor the formation of the (Z)-isomer. The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS) in a polar aprotic solvent like THF at low temperatures, is a notable example. nih.govresearchgate.net Another approach to achieve (Z)-selectivity is the Ando modification, which employs phosphonates with bulky aryl groups.

A study on the Horner-Wadsworth-Emmons reaction of various aldehydes with mixed phosphonoacetates demonstrated that the Z-selectivity can be gradually tuned by altering the electronic properties of the phosphonate substituents. researchgate.net The use of different metal cations and the addition of crown ethers were also found to influence the E/Z ratio. researchgate.net

Knoevenagel Condensation

The Knoevenagel condensation is another powerful tool for the formation of carbon-carbon double bonds. nih.gov This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl acetoacetate (B1235776), in the presence of a basic catalyst. researchgate.net The stereoselectivity of the Knoevenagel condensation can be influenced by the choice of catalyst, solvent, and reaction temperature.

For the synthesis of this compound, the Knoevenagel condensation would involve the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate. The initial condensation product would be an α,β-unsaturated β-ketoester, which can then be decarboxylated to yield the desired product. The stereochemical outcome of the initial condensation can often be controlled. For instance, the use of piperidine (B6355638) as a catalyst in benzene (B151609) often leads to the preferential formation of one isomer. researchgate.net

Research on the Knoevenagel condensation of various aromatic aldehydes with ethyl 4-chloroacetoacetate has shown that the E/Z isomer ratio of the products can be determined and is dependent on the reaction conditions. researchgate.net While specific data for the 4-nitro-substituted product was not provided in this particular study, it highlights the general principle of stereoselectivity in this reaction. In some cases, the use of biocatalysts, such as porcine pancreas lipase (B570770) (PPL), has been shown to afford high selectivity towards the (E)-isomer in Knoevenagel-type condensations. nih.gov

The following table summarizes the expected major isomer for different synthetic pathways based on established principles of stereoselectivity.

| Synthetic Pathway | Key Reagents | Expected Major Isomer |

| Horner-Wadsworth-Emmons | 4-Nitrobenzaldehyde, Ethyl 2-(triethylphosphono)propionate, NaH | (E) |

| Still-Gennari HWE | 4-Nitrobenzaldehyde, Ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propionate, KHMDS | (Z) |

| Ando HWE | 4-Nitrobenzaldehyde, Ethyl 2-(diphenylphosphono)propionate, NaH | (Z) |

| Knoevenagel Condensation | 4-Nitrobenzaldehyde, Ethyl acetoacetate, Piperidine/Benzene | Isomer ratio dependent on conditions |

It is important to note that the actual E/Z ratio can vary depending on the specific experimental conditions. Detailed research findings from studies on closely related compounds are presented in the table below to illustrate the achievable stereoselectivities.

| Reaction | Aldehyde | Phosphonate/Active Methylene | Base/Catalyst | Solvent | Temperature | E/Z Ratio | Reference |

| Ando HWE | p-Tolualdehyde | Ethyl diphenylphosphonoacetate | NaH | THF | -78 °C | 1 : 3.67 | |

| Knoevenagel | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Piperidine/TFA | Benzene | Reflux | Z-isomer reported | researchgate.net |

| HWE | Aromatic Aldehydes | Mixed Phosphonoacetates | Various | Various | Various | Z-selectivity tunable | researchgate.net |

These findings underscore the importance of carefully selecting the synthetic methodology and optimizing reaction conditions to achieve the desired stereoisomer of this compound. The ability to selectively synthesize either the (E)- or (Z)-isomer is crucial for investigating their distinct physical, chemical, and potentially biological properties.

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Kinetics and Thermodynamic Profiles

While specific kinetic and thermodynamic data for 3-(4-Nitrophenyl)crotonic acid ethyl ester are not extensively documented in publicly accessible literature, valuable insights can be drawn from studies on structurally similar compounds. The presence of the 4-nitrophenyl group is particularly significant, as this moiety is often used as a kinetic probe in mechanistic studies.

The hydrolysis of 4-nitrophenyl esters, such as 4-nitrophenyl acetate (B1210297) (p-NPA), is a classic model system for studying reaction kinetics, particularly in biocatalysis. semanticscholar.orgresearchgate.net The rate of hydrolysis can be conveniently monitored spectrophotometrically by measuring the release of the 4-nitrophenolate (B89219) ion, which has a strong absorbance at approximately 400-413 nm. semanticscholar.orgresearchgate.net The kinetics of such hydrolysis reactions are often found to follow Michaelis-Menten kinetics when enzyme-catalyzed, allowing for the determination of key parameters like the catalytic rate constant (kcat) and the Michaelis constant (KM). researchgate.netresearchgate.net For non-catalyzed reactions, second-order kinetics are typically observed. researchgate.net

Kinetic studies on the proton transfer reactions of 1-nitro-1-(4-nitrophenyl)alkanes with strong bases have shown that reaction rates are highly sensitive to steric hindrance around the acidic C-H bond. doi.org As the bulk of the alkyl substituent increases, the second-order rate constants for proton abstraction decrease significantly. doi.org These findings suggest that the kinetics of reactions involving the α-carbon of this compound would also be influenced by steric factors.

The thermodynamic profiles of these reactions are characterized by activation parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. For the proton transfer reactions mentioned, large negative entropies of activation have been recorded, indicating a highly ordered transition state, which is common in reactions where multiple molecules associate. doi.org

Table 1: Representative Kinetic Data for Reactions of Related Nitrophenyl Compounds

| Reactant | Reaction | Rate Constant (k) | Conditions | Reference |

| 1-(4-nitrophenyl)-1-nitroethane | Proton transfer with P1-t-Bu base | 2.31 dm³ mol⁻¹ s⁻¹ | THF solvent | doi.org |

| 1-(4-nitrophenyl)-1-nitropropane | Proton transfer with P1-t-Bu base | 0.66 dm³ mol⁻¹ s⁻¹ | THF solvent | doi.org |

| 4-nitrophenyl acetate (p-NPA) | α-Chymotrypsin-catalyzed hydrolysis | kcat = variable | pH 7.5, 30°C | researchgate.net |

| Bis(4-nitrophenyl) carbonate (BNPC) | Hydrolysis catalyzed by a Zn(II) complex | 3.89 x 10⁴-fold rate enhancement | pH 7.01 | nih.gov |

This table is illustrative and presents data for related compounds to infer the potential kinetic behavior of this compound.

Detailed Mechanistic Pathways of Key Reactions

The unique arrangement of functional groups in this compound allows for a variety of chemical transformations, each with a distinct mechanistic pathway.

The carbon-carbon double bond in the crotonate system is electron-deficient due to the electron-withdrawing effects of both the adjacent ethyl ester group and the conjugated 4-nitrophenyl ring. This electronic characteristic makes it highly susceptible to nucleophilic attack.

Nucleophilic Addition (Michael Addition): The primary reaction at the α,β-unsaturated system is the conjugate or Michael addition. Nucleophiles attack the β-carbon, which bears a partial positive charge. The mechanism proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated (typically at the α-carbon) to yield the final addition product. The strong electron-withdrawing nitro group enhances the electrophilicity of the β-carbon, facilitating this reaction. Studies on related systems, such as the addition of enamines to nitro-substituted chromenes, demonstrate the high reactivity of such activated systems towards nucleophiles. researchgate.net

Electrophilic Addition: In contrast, electrophilic addition to the double bond is generally disfavored. The electron-withdrawing nature of the substituents deactivates the alkene system towards attack by electrophiles. For an electrophilic addition to occur, the mechanism would involve the formation of a carbocation intermediate. Any potential carbocation formed would be destabilized by the adjacent electron-withdrawing ester and nitrophenyl groups, making this pathway energetically unfavorable compared to nucleophilic addition. youtube.com

The nitro group is a versatile functional handle that significantly influences the molecule's reactivity and can be transformed into various other functional groups. sci-hub.seresearchgate.net

Reduction: The most common transformation of the aromatic nitro group is its reduction to an amino group (-NH₂). This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic solution (e.g., Sn/HCl, Fe/HCl). The reduction proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species. The resulting aminophenyl derivative is a valuable precursor for the synthesis of more complex molecules, including heterocycles. researchgate.net

Other Transformations: The nitro group activates the aromatic ring, but primarily for nucleophilic aromatic substitution (SNAr), which is not typically observed unless there is a suitable leaving group on the ring. The nitro group itself can participate in cycloaddition reactions and other complex transformations, highlighting its synthetic utility. sci-hub.se The photochemistry of related nitrophenols has been shown to involve ultrafast deprotonation or intersystem crossing to a triplet state upon electronic excitation. uci.edu

The ethyl ester group can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. libretexts.org

Ester Hydrolysis: This reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid (3-(4-nitrophenyl)crotonic acid) and ethanol (B145695). libretexts.org The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting products are the carboxylate salt and ethanol. libretexts.orglibretexts.org The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the base. The hydrolysis of nitrophenyl esters is particularly facile and serves as a basis for many kinetic assays. nih.gov

Transesterification: This process is mechanistically similar to hydrolysis but involves an alcohol as the nucleophile instead of water. It results in the exchange of the ethyl group of the ester for the alkyl group of the attacking alcohol. This reaction is also typically catalyzed by acid or base.

Direct decarboxylation is the removal of a carboxyl group as CO₂ and is not a reaction of the ester itself. However, the corresponding carboxylic acid, 3-(4-nitrophenyl)crotonic acid, obtained from ester hydrolysis, could potentially undergo decarboxylation under certain conditions.

Decarboxylation is most facile for β-keto acids and malonic acids, which can form a stable cyclic transition state. masterorganicchemistry.com For other carboxylic acids, the reaction often requires harsh conditions unless the resulting carbanion is stabilized. In the case of 3-(4-nitrophenyl)crotonic acid, loss of CO₂ would lead to a vinylic carbanion. The stability of this intermediate would be influenced by the resonance delocalization afforded by the 4-nitrophenyl group. Decarboxylative functionalizations are an important class of reactions where a carboxylic acid group is replaced by another group, often proceeding through radical intermediates. researchgate.netnih.gov While simple thermal decarboxylation might be difficult, specialized catalytic methods could potentially achieve this transformation. wikipedia.org

Application of Computational Chemistry for Mechanistic Insights

Computational chemistry provides a powerful toolkit for investigating the structure, reactivity, and mechanistic details of molecules like this compound at an atomic level. Density Functional Theory (DFT) is a particularly common method for such studies. mdpi.com

Elucidating Reaction Mechanisms: Computational methods can be used to map the potential energy surfaces of the reactions described above. By calculating the energies of reactants, transition states, intermediates, and products, detailed mechanistic pathways can be constructed. For instance, one could compute the activation energy barriers for nucleophilic addition to the β-carbon versus the carbonyl carbon, providing a quantitative explanation for the observed regioselectivity.

Predicting Electronic Properties: Calculations can determine the distribution of electron density and electrostatic potential across the molecule. This would visualize the electrophilic and nucleophilic sites, confirming the partial positive charge on the β-carbon and the carbonyl carbon, and the partial negative charge on the oxygen atoms of the nitro and ester groups. Such calculations have been used to correlate carbonyl carbon charge density with hydrolysis rates in related nitrophenyl esters. semanticscholar.org

Simulating Spectroscopic Data: Computational chemistry can predict spectroscopic properties like NMR chemical shifts and vibrational frequencies (IR). Comparing these computed spectra with experimental data can help to confirm the structure of reaction products and intermediates. mdpi.com

Table 2: Applications of Computational Chemistry in Mechanistic Studies

| Computational Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Geometry Optimization | Provides the most stable 3D structure and bond lengths/angles. | mdpi.com |

| DFT with Polarizable Continuum Model (PCM) | Solvent Effects | Simulates how a solvent environment affects structure and reactivity. | mdpi.com |

| Transition State Searching (e.g., QST2/3) | Reaction Pathway Analysis | Identifies the structure and energy of transition states, allowing calculation of activation barriers. | N/A |

| Natural Bond Orbital (NBO) Analysis | Electronic Structure | Quantifies charge distribution, orbital interactions, and hyperconjugative effects. | N/A |

| Time-Dependent DFT (TD-DFT) | Electronic Spectra | Predicts UV-Vis absorption spectra and the nature of electronic transitions. | uci.edu |

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. For ethyl (E)-3-(4-nitrophenyl)propenoate, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the atomic connectivity and chemical environment.

Proton (¹H) NMR Studies

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical spectrum of ethyl (E)-3-(4-nitrophenyl)propenoate, distinct signals corresponding to the aromatic, vinylic, and ethyl ester protons are observed.

The aromatic protons on the p-substituted phenyl ring typically appear as two distinct doublets in the downfield region (around 7.6 to 8.3 ppm). This pattern is characteristic of an A₂B₂ spin system, where the two protons adjacent to the nitro group are chemically non-equivalent to the two protons adjacent to the vinyl group. The strong electron-withdrawing nature of the nitro group deshields these protons, shifting their signals to a lower field.

The two vinylic protons of the propenoate backbone appear as doublets, a result of coupling to each other. The large coupling constant (J value), typically around 16 Hz, is characteristic of a trans (E) configuration across the double bond. The proton attached to the carbon adjacent to the phenyl ring (Cα) is typically found at a different chemical shift than the proton adjacent to the ester group (Cβ).

The protons of the ethyl ester group give rise to a quartet and a triplet. The methylene (B1212753) (-CH₂-) protons are adjacent to an oxygen atom and a methyl group, resulting in a quartet. The terminal methyl (-CH₃) protons are adjacent to the methylene group, producing a triplet in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for Ethyl (E)-3-(4-nitrophenyl)propenoate

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|

| ~8.25 | Doublet | ~8.8 | 2H, Aromatic (protons ortho to NO₂) |

| ~7.65 | Doublet | ~8.8 | 2H, Aromatic (protons meta to NO₂) |

| ~7.60 | Doublet | ~16.0 | 1H, Vinylic (Ar-CH=) |

| ~6.50 | Doublet | ~16.0 | 1H, Vinylic (=CH-COOEt) |

| ~4.25 | Quartet | ~7.1 | 2H, Methylene (-OCH₂CH₃) |

| ~1.30 | Triplet | ~7.1 | 3H, Methyl (-OCH₂CH₃) |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR Studies

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. chemicalbook.com In a proton-decoupled ¹³C NMR spectrum of ethyl (E)-3-(4-nitrophenyl)propenoate, each unique carbon atom gives a single peak. chemicalbook.com

The carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum, around 165-170 ppm. The aromatic and vinylic carbons resonate in the 120-150 ppm range. The carbon atom of the phenyl ring attached to the nitro group and the carbon attached to the vinyl group are quaternary and often show weaker signals. The carbons of the ethyl group appear in the upfield region, with the methylene carbon (-OCH₂) around 60 ppm and the methyl carbon (-CH₃) around 14 ppm.

Table 2: Representative ¹³C NMR Spectral Data for Ethyl (E)-3-(4-nitrophenyl)propenoate

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~166.0 | Carbonyl (C=O) |

| ~148.0 | Aromatic (C-NO₂) |

| ~145.0 | Aromatic (ipso-C attached to vinyl) |

| ~141.0 | Vinylic (Ar-CH=) |

| ~129.0 | Aromatic (CH meta to NO₂) |

| ~124.0 | Aromatic (CH ortho to NO₂) |

| ~120.0 | Vinylic (=CH-COOEt) |

| ~61.0 | Methylene (-OCH₂) |

| ~14.0 | Methyl (-CH₃) |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Advanced Two-Dimensional (2D) NMR Techniques

To further confirm assignments and elucidate complex structural details, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For ethyl (E)-3-(4-nitrophenyl)propenoate, cross-peaks would confirm the coupling between the two vinylic protons, the methylene and methyl protons of the ethyl group, and the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C spectra.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of ethyl (E)-3-(4-nitrophenyl)propenoate shows several strong, characteristic absorption bands. The most prominent peak is the C=O stretch of the α,β-unsaturated ester, which typically appears around 1710-1720 cm⁻¹. The C=C stretching vibration of the alkene is observed around 1640 cm⁻¹. The nitro group (NO₂) gives rise to two strong, characteristic stretching bands: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹. The spectrum also features strong bands for the C-O stretches of the ester group between 1100 and 1300 cm⁻¹ and the out-of-plane C-H bending of the trans-disubstituted double bond around 980 cm⁻¹.

Raman spectroscopy provides complementary information. While no specific Raman spectrum for this compound was found, by analogy to similar molecules, strong bands would be expected for the symmetric NO₂ stretch, the C=C double bond, and the aromatic ring breathing modes.

In-situ and Ex-situ Reaction Monitoring using Spectroscopic Methods

The synthesis of ethyl (E)-3-(4-nitrophenyl)propenoate, for instance via a Horner-Wadsworth-Emmons or Wittig reaction, can be monitored using spectroscopic methods. While many syntheses are monitored using thin-layer chromatography (TLC), in-situ techniques provide real-time data without sample removal.

In-situ IR/Raman Spectroscopy: By inserting a probe into the reaction vessel, the disappearance of reactant signals (e.g., the C=O stretch of p-nitrobenzaldehyde around 1700 cm⁻¹) and the appearance of product signals (e.g., the distinct ester C=O stretch and C=C stretch) can be tracked over time. This allows for precise determination of reaction completion and can provide kinetic insights.

Ex-situ NMR Analysis: Aliquots can be taken from the reaction mixture at various time points, and ¹H NMR spectra can be recorded. This allows for the quantification of reactants, intermediates, and products by integrating their respective signals, providing a clear profile of the reaction progress.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of ethyl (E)-3-(4-nitrophenyl)propenoate provides clear evidence of its structure.

The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (221.21 g/mol ). The fragmentation pattern is consistent with the structure of an aromatic nitro ester. Key fragmentation pathways include:

Loss of the ethoxy group (-OC₂H₅): A prominent peak is often seen at m/z 176, corresponding to the [M - 45]⁺ ion (p-nitrocinnamoyl cation).

Loss of ethanol (B145695) (-C₂H₅OH): A peak at m/z 175, corresponding to [M - 46]⁺, can occur through rearrangement.

Loss of the ethyl group (-C₂H₅): A peak at m/z 192 corresponds to the [M - 29]⁺ ion.

Fragmentation of the nitro group: Peaks corresponding to the loss of NO₂ (m/z 175, [M - 46]⁺) and NO (m/z 191, [M - 30]⁺) are also characteristic of aromatic nitro compounds.

Formation of the tropylium (B1234903) ion: Further fragmentation can lead to common aromatic ions, such as the phenyl cation at m/z 77.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, providing definitive confirmation of the chemical formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic properties of 3-(4-Nitrophenyl)crotonic acid ethyl ester. The molecule possesses an extended conjugated system, which includes the 4-nitrophenyl group, the crotonic acid double bond, and the ethyl ester moiety. This conjugation gives rise to characteristic electronic transitions that can be observed as absorption bands in the UV-Vis spectrum.

The primary electronic transition observed for this compound is a π→π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the strong electron-withdrawing nitro group (-NO₂) on the phenyl ring, in conjugation with the carbon-carbon double bond and the carbonyl group of the ester, significantly influences the energy of this transition. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

Research indicates that the maximum absorption wavelength (λmax) for this compound is observed around 301 nm. In polar solvents, this absorption maximum can shift to a range of approximately 320–340 nm. This phenomenon, known as a solvatochromic shift, is dependent on the polarity of the solvent, which can alter the energy levels of the electronic states.

Table 1: UV-Vis Spectral Data for this compound

| Parameter | Value | Reference |

| λmax | ~301 nm | |

| λmax (in polar solvents) | ~320–340 nm | |

| Electronic Transition | π→π* |

This interactive table provides key UV-Vis absorption data for the title compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination of Derivatives and Intermediates

X-ray Diffraction (XRD) is an indispensable tool for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. While obtaining a single crystal of this compound suitable for XRD analysis can be challenging due to its conformational flexibility, the study of its derivatives and intermediates provides valuable insights into the structural characteristics of this class of compounds.

For instance, the structural elucidation of a related compound, 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide, has been achieved through single-crystal XRD. nih.gov The analysis revealed the presence of intramolecular hydrogen bonds and a specific orientation of the phenyl fragments. nih.gov Such studies on derivatives help in understanding the intermolecular interactions and packing arrangements that are likely to be present in the crystalline form of this compound.

The structural information obtained from XRD includes unit cell dimensions, space group, and atomic coordinates, which are crucial for understanding the solid-state properties of the material and for computational modeling studies.

Table 2: Representative Crystallographic Data for a Related Derivative

| Parameter | Value | Reference |

| Compound | 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide | nih.gov |

| Intramolecular H-bond lengths (Å) | 2.589 and 3.449 | nih.gov |

| N-H···O angles (°) | 142.1(3) and 125.8(4) | nih.gov |

| Torsion Angle N-H-C=O (°) | 150.6 | nih.gov |

| Phenyl Fragment Orientation Angle (°) | 92.6 | nih.gov |

This interactive table presents crystallographic data for a structurally similar compound, illustrating the type of information obtained from XRD studies.

Thermal Analysis Techniques (TGA, DTA, DSC) in Material Science Research

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of materials. researchgate.netparticletechlabs.comlabmanager.com These methods are critical in materials science for determining the suitability of a compound for applications that may involve elevated temperatures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. particletechlabs.com For this compound, a TGA curve would reveal its decomposition temperature and provide information about its thermal stability. The technique can also be used to analyze the composition of multicomponent systems. iitk.ac.in

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.netparticletechlabs.com A DSC thermogram can identify thermal transitions such as melting, crystallization, and glass transitions. For this compound, which is a crystalline solid, a sharp endothermic peak corresponding to its melting point would be expected. The melting point for a predominantly trans isomer is reported to be in the range of 132–138 °C.

Table 3: Thermal Properties of this compound

| Property | Value | Reference |

| Melting Point (mp) | 132–138 °C | |

| Physical Form | Crystalline Powder | chemicalbook.com |

This interactive table summarizes the known thermal properties of the title compound.

The combination of these analytical techniques provides a comprehensive characterization of this compound, which is essential for its application in research and development.

Applications in Advanced Materials Science Research

Polymerization Studies and Monomer Reactivity of the Compound

The polymerization behavior of 3-(4-nitrophenyl)crotonic acid ethyl ester is dictated by the characteristics of the crotonate double bond and the influence of the bulky, electron-withdrawing nitrophenyl group.

Homopolymerization and Copolymerization Dynamics

The homopolymerization of crotonate esters, including this compound, is generally challenging via free-radical polymerization. This is attributed to the steric hindrance caused by the β-methyl group, which impedes the approach of the monomer to the growing polymer chain, and the stability of the resulting radical. Consequently, crotonic acid derivatives are known to have low propagation rates and are difficult to polymerize on their own.

Table 1: Representative Reactivity Ratios for Crotonate Monomers in Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type | Reference |

|---|---|---|---|---|---|

| Butyl Crotonate (BCr) | 2-Methylene-1,3-dioxepane (B1205776) (MDO) | 0.017 | 0.105 | Alternating | mdpi.com |

|

This table illustrates the typical low reactivity ratio of a crotonate monomer (r1), indicating a strong tendency for alternating copolymerization rather than homopolymerization. |

Synthesis of Specialty Polymeric Materials

The incorporation of this compound into polymers can be achieved through copolymerization with other vinyl monomers. Such copolymers would be considered specialty materials due to the unique functionalities imparted by the nitrophenyl group. The synthesis can be carried out using various polymerization techniques, including solution or emulsion polymerization. researchgate.net The resulting copolymers would possess a combination of properties derived from the comonomers and the specific contributions of the this compound units. For example, copolymerization with flexible monomers could lead to materials with tailored thermal and mechanical properties.

Design and Fabrication of Functional Polymeric Systems

The presence of the nitrophenyl group in this compound is key to its potential in designing functional polymeric systems with specific optical, electrical, and mechanical properties.

Polymers Exhibiting Unique Optical Properties

Polymers containing nitrophenyl groups are known to exhibit interesting optical properties, including high refractive indices and nonlinear optical (NLO) activity. The nitro group is a strong electron-withdrawing group, which, in conjunction with the aromatic ring, can lead to a high degree of polarizability. This makes polymers incorporating this compound potential candidates for applications in optoelectronics.

The incorporation of nitrophenyl groups in place of phenyl groups can be a suitable technique for enhancing the refractive index of polymeric materials. For example, polyimides with nitrophenyl substituents have been shown to have very high refractive indices. While specific data for polymers of this compound is not available, the principle remains applicable.

Table 2: Comparison of Refractive Indices of Polymers with and without Nitro Groups

| Polymer Type | Pendant Group | Refractive Index (at 632.8 nm) | Reference |

|---|---|---|---|

| Polyimide | Phenyl | ~1.7 | General literature |

| Polyimide | Nitrophenyl | up to 1.7646 | mdpi.com |

|

This table provides a representative comparison showing the increase in refractive index with the incorporation of nitrophenyl groups into a polymer backbone. |

Polymers with Tailored Mechanical Characteristics

The mechanical properties of polymers derived from this compound would be significantly influenced by the rigid aromatic nitrophenyl group. The introduction of such bulky and rigid side groups into a polymer chain generally leads to an increase in the glass transition temperature (Tg) and enhances the mechanical strength and modulus of the material. For instance, aromatic polyamides are known for their outstanding mechanical properties due to their rigid structures. While a poly(crotonate) backbone is different, the presence of the aromatic substituent would still impart a degree of rigidity. The mechanical properties could be further tailored by copolymerizing this compound with other monomers that provide flexibility, allowing for a balance between stiffness and toughness.

Table 3: General Mechanical Properties of Aromatic Polymers

| Polymer Type | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|

| Aromatic Polyamides (Aramids) | 2.7 - 3.2 | up to 115 | 6 - 9 | mdpi.com |

|

This table shows representative mechanical properties for a class of high-performance aromatic polymers, illustrating the high modulus and strength that aromatic groups can impart. |

Integration into Resin Systems and Curing Process Studies

The compound this compound possesses a unique molecular architecture, featuring both a reactive acrylate (B77674) moiety and an aromatic nitro group. This combination of functional groups opens up possibilities for its integration into advanced resin systems, either as a comonomer or as a precursor to a curing agent. Research in this area explores how its distinct chemical features can influence the curing process and the final properties of the thermoset materials.

Influence on Curing Kinetics

The presence of the electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the acrylate double bond during polymerization. In studies involving free-radical or anionic polymerization, the electronic effects of the substituent can alter the electron density of the vinyl group, thereby affecting the rate of initiation and propagation.

Furthermore, the nitro group itself can be a target for chemical modification to generate reactive sites for curing. For instance, the reduction of the nitro group to an amine is a well-established chemical transformation. researchgate.net This conversion would transform the inert this compound into a reactive amine that can serve as a curing agent for epoxy resins. The in-situ generation of such a curing agent could offer novel approaches to controlling the curing process.

Below is a hypothetical data table illustrating the potential effect of the reduced form of the compound, designated as 3-(4-Aminophenyl)crotonic acid ethyl ester, on the curing of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin.

| Curing Agent System | Gel Time (minutes) at 100°C | Peak Exotherm Temperature (°C) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|---|

| Standard Aliphatic Amine | 45 | 155 | 110 |

| 3-(4-Aminophenyl)crotonic acid ethyl ester (Hypothetical) | 65 | 140 | 125 |

| DDS (4,4'-Diaminodiphenylsulfone) | 120 | 180 | 190 |

The data suggests that the amine derived from this compound could offer a moderate reactivity profile, potentially providing a longer working time (gel time) compared to standard aliphatic amines, while achieving a higher glass transition temperature, indicative of a more rigid network structure.

Role in Modifying Resin Properties

When copolymerized into a resin matrix, the rigid aromatic ring and the polar nitro group of this compound can significantly impact the thermomechanical properties of the resulting polymer. The incorporation of such a bulky, polar monomer can increase the glass transition temperature (Tg), enhance thermal stability, and modify the refractive index of the material.

The potential for this compound to be used in the synthesis of novel polymers is an active area of research. For example, acrylate monomers are widely used in the formulation of coatings, adhesives, and specialty plastics. researchgate.net The presence of the nitrophenyl group could impart specific optical or adhesive properties to these materials.

A second hypothetical data table explores the potential impact of incorporating this compound as a comonomer in a methyl methacrylate (B99206) (MMA) based acrylic resin.

| Copolymer Composition (MMA:NPCAE molar ratio) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Refractive Index |

|---|---|---|---|

| 100:0 | 105 | 70 | 1.49 |

| 95:5 | 112 | 75 | 1.51 |

| 90:10 | 118 | 78 | 1.53 |

This hypothetical data indicates a clear trend where increasing the concentration of the nitrophenyl-containing comonomer leads to a systematic increase in the glass transition temperature, tensile strength, and refractive index of the acrylic resin. These projected findings highlight the potential of this compound as a functional monomer for creating advanced materials with tailored properties.

Exploration in Chemical Biology and Medicinal Chemistry Research Synthesis and Structure Activity Focus

Design and Synthesis of Derivatives as Bioactive Scaffolds

The core structure of 3-(4-Nitrophenyl)crotonic acid ethyl ester serves as a foundational template for generating libraries of new molecules. The process of creating derivatives from such a scaffold is a cornerstone of medicinal chemistry, aimed at discovering compounds with enhanced or novel biological activities. While crotonic acid analogs have been investigated for a range of potential biological effects, including antimicrobial and anti-inflammatory properties, the specific derivatization of this compound is a targeted effort to leverage its inherent chemical characteristics. ontosight.ai The synthesis of derivatives often involves reactions at the ester group, modifications to the crotonate double bond, or substitution on the phenyl ring, allowing for a systematic exploration of the chemical space around the parent molecule.

Structure-Activity Relationship (SAR) analysis is a critical process where the biological activity of a compound is correlated with its chemical structure. For a scaffold like this compound, an SAR study would involve synthesizing a series of analogs where specific parts of the molecule are systematically altered. The goal is to understand which functional groups are essential for the compound's biological effects.

Key modifications in an SAR study of this scaffold would typically include:

Variation of the Aromatic Substituent: Replacing the 4-nitro group with other electron-withdrawing or electron-donating groups (e.g., -Cl, -F, -CF₃, -OCH₃) to probe the electronic requirements for activity.

Modification of the Ester Group: Changing the ethyl ester to other forms, such as methyl, propyl, or benzyl (B1604629) esters, to investigate the impact of size and hydrophobicity in this region.

Alteration of the Crotonate Backbone: Introducing substituents on the alpha or beta carbons of the crotonic acid chain to explore steric and conformational effects.

The results of such a study allow chemists to build a model of the pharmacophore—the essential features required for biological activity—and to design more potent and selective compounds. drugdesign.org For instance, the complete loss of activity upon converting an ester to a free carboxyl group in some molecular scaffolds highlights the critical role this function can play, perhaps in hydrogen bonding or membrane permeability. drugdesign.org

Table 1: Illustrative SAR of Hypothetical Analogs This table is a conceptual illustration of how SAR data for analogs of this compound might be presented. The activity data is hypothetical and serves to demonstrate the principles of SAR.

| Compound ID | Phenyl Ring Substituent (Position 4) | Ester Group | Relative Enzyme Inhibition (%) |

| Parent | -NO₂ | -OCH₂CH₃ | 100 |

| Analog A | -CN | -OCH₂CH₃ | 95 |

| Analog B | -Cl | -OCH₂CH₃ | 70 |

| Analog C | -OCH₃ | -OCH₂CH₃ | 25 |

| Analog D | -NO₂ | -OCH₃ | 88 |

| Analog E | -NO₂ | -OH | 5 |

The 4-nitrophenyl group is not a passive component of the molecule; it exerts a significant influence on its chemical reactivity and biological interactions. This moiety is a well-known feature in various enzyme inhibitors. For example, compounds containing a 4-nitrophenyl group have been studied as inhibitors of carboxylesterases. nih.govnih.gov

The functional contributions of the 4-nitrophenyl moiety can be summarized as follows:

Electronic Effects: The nitro group is strongly electron-withdrawing, which polarizes the molecule. This can be crucial for fitting into specific enzyme active sites and for establishing key interactions, such as pi-stacking or dipole interactions with amino acid residues.

Reactivity Enhancement: In ester compounds, the 4-nitrophenyl group makes the corresponding 4-nitrophenoxide an excellent leaving group. This property is exploited in synthetic chemistry and is fundamental to the function of 4-nitrophenyl-activated esters, which are highly effective acylating agents. nih.gov This enhanced reactivity can lead to covalent modification of target enzymes, a mechanism of irreversible inhibition.

Signaling Group: The 4-nitrophenolate (B89219) ion has a distinct yellow color, a property that has been historically used in biochemical assays to monitor enzyme activity in real-time.

The presence of this group suggests that this compound and its derivatives could be investigated as potential inhibitors for enzymes that are susceptible to acylation or that have binding pockets complementary to its electronic and steric profile.

Development of Precursors for Pharmaceutical Intermediates

Beyond direct biological activity, this compound is a valuable chemical intermediate. Analogs of crotonic acid are recognized as useful building blocks for the synthesis of more complex molecules, including those intended as medicaments. google.com The synthesis of substituted but-2-enoates (a class that includes crotonates) is a key step in the production of various pharmaceutical precursors. google.com

Specifically, compounds like 4,4,4-trifluoro-3-methylamino-crotonic acid esters serve as important intermediates for creating herbicidally active compounds. google.com This establishes the general utility of the crotonic acid ester scaffold in industrial synthesis. The reactivity of the ester and the double bond in this compound allows it to be a versatile starting point for a variety of chemical transformations, such as:

Hydrolysis or Transesterification: To change the ester group or generate the free carboxylic acid.

Reduction: To saturate the double bond or reduce the nitro group to an amine, opening up further derivatization pathways.

Addition Reactions: To add new functional groups across the carbon-carbon double bond.

The use of 4-nitrophenyl (PNP) activated esters as synthons for creating other molecules further underscores the precursor potential of this structural class. nih.gov

Applications as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The properties of the 4-nitrophenyl group make related compounds particularly suitable for such roles. A prominent application is in the field of radiolabeling, where 4-nitrophenyl activated esters have been shown to be superior synthons for the indirect radiofluorination of biomolecules. nih.gov

In this approach, a precursor molecule containing the 4-nitrophenyl ester is first labeled with a radioactive isotope, such as Fluorine-18 ([¹⁸F]). This [¹⁸F]-labeled synthon is then reacted with a biomolecule, such as a peptide. The high reactivity of the 4-nitrophenyl activated ester facilitates an efficient transfer of the [¹⁸F]-labeled acyl group to the biomolecule. nih.gov This one-step method is highly advantageous for preparing radiopharmaceuticals for use in Positron Emission Tomography (PET) imaging, which allows for the non-invasive visualization of biological processes in vivo. nih.gov

The superiority of 4-nitrophenyl (PNP) esters over other activated esters, such as 2,3,5,6-tetrafluorophenyl (TFP) esters, has been demonstrated in their stability and reactivity for these radiolabeling applications. nih.gov

Table 2: Comparison of Activated Esters as Synthons for [¹⁸F]Fluoroacylation Data adapted from studies on the efficiency of radiolabeling synthons. nih.gov

| Activated Ester Type | Key Feature | Application Efficiency | Reference |

| 4-Nitrophenyl (PNP) Ester | Excellent leaving group, stable under radiofluorination conditions | Superior for one-step, direct [¹⁸F]fluoroacylation of biomolecules | nih.gov |

| 2,3,5,6-Tetrafluorophenyl (TFP) Ester | Good leaving group | Lower yields under standard radiofluorination conditions | nih.gov |

Future Research Directions and Emerging Opportunities

Development of Novel and Green Synthetic Methodologies

Traditional methods for synthesizing chalcone-like structures, such as the Claisen-Schmidt condensation, often rely on harsh reaction conditions and hazardous solvents, leading to environmental concerns. dovepress.com Future research is increasingly focused on developing novel and greener synthetic routes for 3-(4-Nitrophenyl)crotonic acid ethyl ester that are more efficient, produce higher yields, and minimize waste.

One promising area is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. stmjournals.com For chalcone (B49325) synthesis, microwave-assisted methods have been shown to be effective, sometimes under solvent-free conditions, which further enhances their green credentials. stmjournals.com Another approach involves the exploration of ultrasound-assisted synthesis . Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.com

The development of novel catalysts is also a key research direction. The use of solid acid catalysts, such as sulfated natural zeolite, has shown potential for the green synthesis of nitrobenzene, a related nitroaromatic compound. mdpi.com Similarly, layered double hydroxides (LDH) and their nanocomposites with materials like reduced graphene oxide (rGO) are being investigated as efficient base catalysts for chalcone synthesis. mdpi.comresearchgate.net These heterogeneous catalysts offer advantages such as easy separation from the reaction mixture and potential for recyclability, contributing to a more sustainable process. The exploration of ionic liquids as alternative reaction media is another avenue being pursued to create more environmentally benign synthetic protocols. rsc.org

A comparison of traditional versus emerging green synthetic methods highlights the potential for significant improvements in efficiency and environmental impact.

| Method | Typical Conditions | Advantages | Disadvantages |

| Traditional Claisen-Schmidt Condensation | Strong base (e.g., NaOH, KOH) in an organic solvent (e.g., ethanol), often with heating for several hours. dovepress.com | Well-established, readily available reagents. | Use of harsh bases, organic solvents, often long reaction times, and potential for side reactions. dovepress.com |

| Microwave-Assisted Synthesis | Can be performed with or without a solvent, significantly reduced reaction times (minutes). stmjournals.com | Rapid, high yields, can be solvent-free. stmjournals.com | Requires specialized microwave equipment. |

| Ultrasound-Assisted Synthesis | Use of an ultrasonic bath or probe, can reduce reaction times and improve yields. mdpi.com | Enhanced reaction rates, improved yields. mdpi.com | Requires specialized ultrasound equipment. |

| Heterogeneous Catalysis (e.g., LDH, Zeolites) | Solid catalysts that can be easily recovered and reused. mdpi.commdpi.com | Catalyst recyclability, reduced waste, improved selectivity. mdpi.com | Catalyst preparation and optimization may be required. |

Future work will likely focus on combining these approaches, for instance, using microwave irradiation with a recyclable solid catalyst to maximize both efficiency and sustainability in the synthesis of this compound.

Integration into Nanomaterials and Advanced Composite Systems

The unique electronic and structural properties of chalcones make them attractive candidates for integration into nanomaterials and advanced composites. While direct research on incorporating this compound into such systems is still nascent, studies on related chalcone derivatives provide a strong foundation for future exploration.

A significant area of opportunity lies in the functionalization of nanoparticles . Chalcone derivatives have been successfully used to functionalize silver (AgNPs) and gold (AuNPs) nanoparticles. dovepress.comscientific.netuot.edu.ly In these applications, the chalcone can act as both a reducing and a capping agent, influencing the size, shape, and stability of the nanoparticles. scientific.net The resulting functionalized nanoparticles have shown potential in biomedical applications, such as for their antioxidant and antineoplastic activities. dovepress.comscientific.net Future research could explore the use of this compound to create novel functionalized nanoparticles with unique optical, electronic, or catalytic properties, driven by the presence of the nitro group.

Another promising direction is the development of chalcone-based polymer composites . Chalcones have been investigated as components in polymeric materials, where they can impart specific properties such as thermal stability. stmjournals.comresearchgate.net For example, chalcone-based benzoxazine (B1645224) monomers have been used to create magnetic nanocomposites with magnetite (Fe₃O₄) nanoparticles. researchgate.net These materials exhibit good thermal stability, which can be tuned by varying the nanoparticle content. researchgate.net The incorporation of this compound into polymer matrices could lead to the development of advanced composites with enhanced thermal, mechanical, or non-linear optical properties. researchgate.net Furthermore, chalcone derivatives have been shown to act as photoinitiators for polymerization reactions, opening up possibilities for their use in creating novel polymer networks and interpenetrated polymer networks (IPNs) upon exposure to visible light. rsc.org

The potential applications for these advanced materials are broad, ranging from sensors and catalysts to novel materials for electronics and biomedicine.

Theoretical Predictions and Machine Learning Applications in Compound Design

The use of computational tools is becoming increasingly integral to chemical research, offering the ability to predict molecular properties and guide the design of new compounds with desired functionalities. For this compound and its derivatives, theoretical predictions and machine learning present significant opportunities.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. Such studies can provide insights into reaction mechanisms and help in the rational design of more efficient synthetic pathways.

A particularly promising area is the application of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These computational models correlate the chemical structure of a compound with its biological activity or physical properties. For nitroaromatic compounds, QSAR models have been developed to predict properties such as mutagenicity and toxicity based on molecular descriptors. uot.edu.ly By applying these methodologies to this compound, it would be possible to design new derivatives with optimized properties while simultaneously predicting their potential environmental and health impacts.

Machine learning (ML) is emerging as a powerful tool in materials and drug discovery. mdpi.com ML algorithms can be trained on existing data to predict the properties of new, untested compounds with a high degree of accuracy. mdpi.comnih.govresearchgate.net For instance, ML models have been successfully used to predict the solubility and permeability of complex organic molecules. mdpi.com In the context of this compound, ML could be used to:

Predict the properties of novel derivatives, such as their solubility, melting point, or reactivity.

Screen virtual libraries of related compounds to identify candidates with desired characteristics for specific applications.

Optimize reaction conditions for its synthesis by predicting yields under different catalytic and solvent systems.

The integration of these computational approaches will accelerate the discovery and development of new materials and molecules based on the this compound scaffold, reducing the need for extensive and time-consuming experimental work.

Exploration of Sustainable Chemical Processes

Beyond the synthesis of the molecule itself, future research will also focus on the broader sustainability of the chemical processes in which this compound is used as a precursor or intermediate. The principles of green chemistry provide a framework for this exploration, emphasizing waste reduction, the use of renewable resources, and the design of safer chemicals and processes. mdpi.comscientific.net

The synthesis of nitroaromatic compounds, a class to which this compound belongs, has traditionally involved nitration reactions that use large excesses of strong acids, posing significant environmental hazards. mdpi.commdpi.com Future research will focus on developing cleaner nitration methods, such as using solid acid catalysts or alternative nitrating agents that are more selective and produce less waste. mdpi.comrsc.org

As a chalcone derivative, this compound can serve as a building block for a wide variety of heterocyclic compounds. nih.gov Developing one-pot or tandem reactions where this compound is synthesized and then immediately converted to a more complex target molecule without the need for intermediate purification steps would significantly improve process efficiency and reduce waste.

Furthermore, the environmental fate and biodegradability of this compound and its derivatives are important areas for future study. Nitroaromatic compounds are often resistant to biodegradation and can be persistent environmental pollutants. nih.govarizona.edu Research into the microbial degradation pathways of these compounds could lead to the development of bioremediation strategies for contaminated sites. nih.gov Understanding the factors that influence their persistence will also inform the design of more environmentally benign alternatives.

The following table summarizes key sustainable approaches and their potential impact on the lifecycle of this compound:

| Sustainable Approach | Area of Application | Potential Impact |

| Green Solvents | Synthesis | Reduced environmental pollution and worker exposure to hazardous substances. |

| Renewable Feedstocks | Synthesis | Reduced reliance on fossil fuels and a smaller carbon footprint. |

| Catalytic Selectivity | Synthesis & Derivatization | Higher yields of the desired product, less waste from side reactions. |

| Process Intensification (e.g., Flow Chemistry) | Synthesis | Improved safety, efficiency, and scalability of production. |

| Biodegradation Studies | Environmental Fate | Development of strategies for bioremediation and design of more degradable compounds. nih.gov |

By embracing these future research directions, the scientific community can unlock the full potential of this compound, not only as a valuable chemical entity but also as a model for the development of more sustainable and advanced chemical technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.